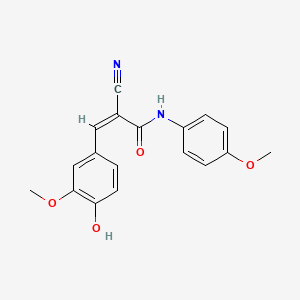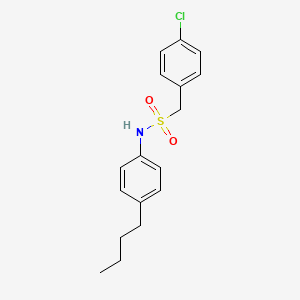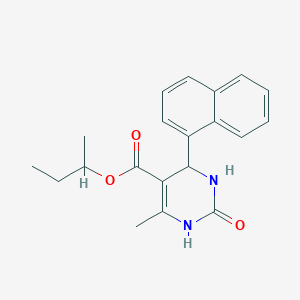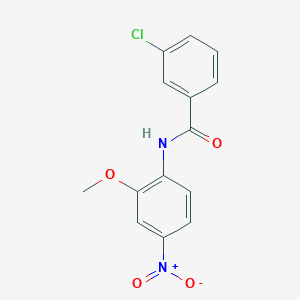
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione, also known as EPPD or ethyl pyruvate, is a small molecule with a molecular weight of 146.14 g/mol. It is a derivative of pyruvic acid and has been shown to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, it has been suggested that 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione acts by modulating the NF-κB signaling pathway, which is involved in inflammation and cell survival. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has also been shown to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione also reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase. Additionally, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been shown to reduce cell death by inhibiting apoptosis.
实验室实验的优点和局限性
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the study of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione. One area of research is the development of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione analogs with improved solubility and potency. Another area of research is the use of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione and its potential therapeutic applications.
合成方法
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione can be synthesized by reacting ethyl acetoacetate with propionaldehyde in the presence of sodium ethoxide. The reaction yields 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione as a colorless liquid with a boiling point of 134-136°C.
科学研究应用
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been used in various studies related to sepsis, acute lung injury, traumatic brain injury, and ischemia-reperfusion injury. It has also been studied for its potential use in cancer treatment.
属性
IUPAC Name |
5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-5-7-9-8(6-2)10(13)12(3,4)11(14)15-9/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWAKRNHQWCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=O)C(C(=O)O1)(C)C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)


![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)

![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)
![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)